molecular formula C21H26N2O B13435156 Acetylfentanyl-D5

Acetylfentanyl-D5

Cat. No.: B13435156
M. Wt: 327.5 g/mol
InChI Key: FYIUUQUPOKIKNI-LKOJFEAXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetylfentanyl-D5 is a deuterated analog of acetylfentanyl, an opioid analgesic drug that is structurally similar to fentanyl. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of acetylfentanyl. The deuterium atoms in this compound replace hydrogen atoms, which helps in distinguishing it from non-deuterated compounds in mass spectrometry studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetylfentanyl-D5 involves the introduction of deuterium atoms into the acetylfentanyl molecule. This can be achieved through various synthetic routes, including:

    Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium atoms using deuterated reagents.

    Deuterated Precursors: Using deuterated starting materials in the synthesis of acetylfentanyl can result in the formation of this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated precursors. The process includes:

    Reaction Optimization: Optimizing reaction conditions such as temperature, pressure, and solvent to maximize yield and purity.

    Purification: Using techniques like chromatography to purify the final product and ensure the incorporation of deuterium atoms.

Chemical Reactions Analysis

Types of Reactions

Acetylfentanyl-D5 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert this compound to its reduced forms.

    Substitution: Substitution reactions can occur at the aromatic rings or the piperidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions include:

    N-oxide Derivatives: Formed through oxidation.

    Reduced Forms: Formed through reduction.

    Substituted Derivatives: Formed through substitution reactions.

Scientific Research Applications

Acetylfentanyl-D5 is used in various scientific research applications, including:

    Pharmacokinetics Studies: To study the absorption, distribution, metabolism, and excretion of acetylfentanyl.

    Metabolism Studies: To identify and quantify metabolites of acetylfentanyl in biological samples.

    Analytical Chemistry: Used as an internal standard in mass spectrometry to improve the accuracy and precision of quantitative analyses.

    Toxicology: To study the toxicological effects and potential risks associated with acetylfentanyl use.

Mechanism of Action

Acetylfentanyl-D5 exerts its effects by binding to the μ-opioid receptors in the central nervous system. This binding leads to the activation of G-protein coupled receptors, resulting in the inhibition of adenylate cyclase and a decrease in the release of neurotransmitters such as substance P and glutamate. The overall effect is analgesia, sedation, and euphoria .

Comparison with Similar Compounds

Similar Compounds

    Fentanyl: A potent synthetic opioid analgesic.

    Acrylfentanyl: An analog of fentanyl with similar pharmacological properties.

    Furanylfentanyl: Another fentanyl analog with similar effects.

    4-Fluoro-Isobutyrylfentanyl: A fentanyl analog with a fluorine substitution.

Uniqueness

Acetylfentanyl-D5 is unique due to the presence of deuterium atoms, which makes it particularly useful in mass spectrometry studies. The deuterium atoms provide a distinct mass difference, allowing for the differentiation between this compound and its non-deuterated counterparts in complex biological matrices .

Properties

Molecular Formula

C21H26N2O

Molecular Weight

327.5 g/mol

IUPAC Name

N-(2,3,4,5,6-pentadeuteriophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide

InChI

InChI=1S/C21H26N2O/c1-18(24)23(20-10-6-3-7-11-20)21-13-16-22(17-14-21)15-12-19-8-4-2-5-9-19/h2-11,21H,12-17H2,1H3/i3D,6D,7D,10D,11D

InChI Key

FYIUUQUPOKIKNI-LKOJFEAXSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])N(C2CCN(CC2)CCC3=CC=CC=C3)C(=O)C)[2H])[2H]

Canonical SMILES

CC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.